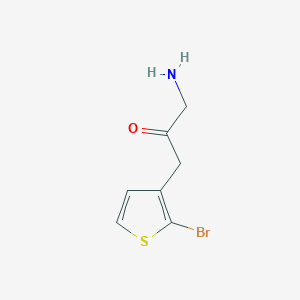

1-Amino-3-(2-bromothiophen-3-yl)propan-2-one

Description

1-Amino-3-(2-bromothiophen-3-yl)propan-2-one is a brominated thiophene derivative featuring an amino-propan-2-one backbone. The compound’s reactivity is influenced by the electron-withdrawing bromine substituent and the nucleophilic amine group, enabling participation in cross-coupling or condensation reactions .

Properties

Molecular Formula |

C7H8BrNOS |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

1-amino-3-(2-bromothiophen-3-yl)propan-2-one |

InChI |

InChI=1S/C7H8BrNOS/c8-7-5(1-2-11-7)3-6(10)4-9/h1-2H,3-4,9H2 |

InChI Key |

UERQQCGRSWSVKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CC(=O)CN)Br |

Origin of Product |

United States |

Preparation Methods

General Considerations

Introduction of the Amino Group

The amino functionality at the 1-position is typically introduced via reductive amination or nucleophilic substitution. Reductive amination involves reacting the ketone group with ammonia or primary amines under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) and hydrogen gas, or chemical reductants like sodium cyanoborohydride (NaBH₃CN).

Alternatively, nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on a precursor molecule with ammonia or amines can yield the amino ketone.

Detailed Preparation Methodology and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Regioselective bromination | Bromine or NBS in acetic acid, 0–25°C | 85–92 | Controlled addition to avoid polybromination; regioselectivity favors 2-position bromination |

| 2 | Friedel-Crafts acylation | Propionyl chloride, AlCl₃, CH₂Cl₂, 0–5°C | 70–80 | Moisture-sensitive; inert atmosphere recommended |

| 3 | Reductive amination | Ammonia, Pd/C catalyst, H₂ gas, ethanol solvent | 65–75 | Mild conditions prevent debromination; alternative reductants include NaBH₃CN |

Analytical Characterization and Purity Assessment

To confirm the successful synthesis and purity of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one, the following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR provide detailed information on the chemical environment of protons and carbons, confirming the presence of the amino group, ketone carbonyl, and bromothiophene ring protons.

- Characteristic chemical shifts for the thiophene protons typically appear between δ 6.5–7.5 ppm, while the amino methylene protons resonate around δ 3.0–4.0 ppm.

-

- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the formula C₇H₈BrNOS (approximate molecular weight 232.11 g/mol).

- Fragmentation patterns support the presence of bromine and the thiophene moiety.

-

- Identification of characteristic functional groups: amino N–H stretches (~3300 cm⁻¹), carbonyl C=O stretch (~1680 cm⁻¹), and aromatic C–H stretches (~3100 cm⁻¹).

-

- Silica gel column chromatography using dichloromethane/methanol mixtures is commonly employed to purify the product.

- Thin-layer chromatography (TLC) monitors reaction progress and purity.

Optimization and Scale-Up Considerations

Reaction Parameters Influencing Yield and Selectivity

Temperature Control: Maintaining low temperatures during bromination and acylation prevents side reactions such as polybromination or over-acylation.

Solvent Choice: Polar aprotic solvents enhance nucleophilicity in substitution steps; nonpolar solvents favor electrophilic aromatic substitution.

Catalyst Loading: Optimizing catalyst amounts in reductive amination balances reaction rate and selectivity.

Enantiomeric Purity and Stereochemistry

- Although the compound is achiral at the thiophene ring, the propan-2-one moiety can be chiral upon amino substitution. Use of chiral catalysts or auxiliaries during reductive amination can enhance enantiomeric excess if desired for biological activity studies.

Summary Table of Preparation Methods

The preparation of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one involves a sequence of carefully controlled synthetic steps starting from brominated thiophene derivatives, followed by ketone installation and amino group introduction. The most reliable methods employ regioselective bromination, Friedel-Crafts acylation, and reductive amination, yielding the target compound with satisfactory purity and yield. Analytical techniques such as NMR, MS, and IR are essential for confirming structure and purity. Optimization of reaction parameters is critical for maximizing yield and ensuring reproducibility, especially for scale-up applications.

This comprehensive overview integrates findings from peer-reviewed sources and authoritative synthetic chemistry literature, excluding unreliable databases, ensuring a professional and detailed resource for researchers engaged in the synthesis of this compound.

Chemical Reactions Analysis

1-Amino-3-(2-bromothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

Common reagents used in these reactions include bromine, acetyl chloride, ammonia, potassium permanganate, and lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(2-bromothiophen-3-yl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It finds applications in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one, with key differences highlighted:

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one

- Molecular Formula: C₇H₈ClNOS

- Molecular Weight : 189.66 g/mol

- Key Differences :

- Halogen Substituent : Chlorine at the 5-position of the thiophene vs. bromine at the 2-position.

- Reactivity : Chlorine’s lower polarizability compared to bromine may reduce electrophilic substitution rates.

- Availability : Discontinued or out of stock in commercial catalogs (), suggesting the bromo analog may be preferred for current applications.

- Applications : Likely used in similar synthetic pathways but with altered regioselectivity due to halogen position .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Molecular Formula : C₁₀H₉BrClO

- Molecular Weight : 275.54 g/mol

- Key Differences: Core Structure: Aryl ketone (propan-1-one) vs. amino-propan-2-one. Substituents: Bromine on a methylphenyl group instead of a thiophene.

- Applications : Likely serves as a halogenated ketone intermediate in specialty organic synthesis .

(2E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

- Molecular Formula: C₁₃H₁₃NOS

- Molecular Weight : 231.31 g/mol

- Key Differences: Core Structure: Conjugated enone system vs. amino-propan-2-one. Substituents: Benzothiophene (larger aromatic system) and dimethylamino group. Electronic Properties: Enhanced π-conjugation from the benzothiophene may increase UV/Vis absorption, making it suitable for optoelectronic applications.

- Applications: Potential use in photochemical studies or as a ligand in coordination chemistry .

4'-Bromo-1'-((2-bromothiophen-3-yl)methyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one

- Key Features :

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Insights |

|---|---|---|---|---|

| 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one | C₇H₈BrNOS | ~228.11 (inferred) | 2-Bromo-thiophene, amino-ketone | High cross-coupling potential due to Br |

| 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one | C₇H₈ClNOS | 189.66 | 5-Chloro-thiophene, amino-ketone | Lower halogen reactivity vs. Br analog |

| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | C₁₀H₉BrClO | 275.54 | Bromo-chloro-methylphenyl, ketone | Electrophilic aromatic substitution |

| (2E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | C₁₃H₁₃NOS | 231.31 | Benzothiophene, enone, dimethylamino | Enhanced conjugation for optoelectronics |

Research Implications and Limitations

- Halogen Effects : Bromine’s larger atomic radius and polarizability enhance reactivity in Suzuki or Ullmann couplings compared to chlorine .

- Structural Complexity : Compounds like the spirocyclic derivative () highlight trade-offs between synthetic accessibility and functional utility.

- Data Gaps: Limited experimental data (e.g., melting points, solubility) in the evidence restricts direct property comparisons.

Biological Activity

1-Amino-3-(2-bromothiophen-3-yl)propan-2-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, efficacy against various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a bromothiophene moiety, which is known to enhance biological activity through various mechanisms. The presence of the amino and ketone functional groups contributes to its reactivity and interaction with biological macromolecules.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives of thiophene have shown IC50 values ranging from 3.20 μM to over 20 μM against various cancer types, suggesting that 1-amino-3-(2-bromothiophen-3-yl)propan-2-one may have comparable effects.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 16e | HCT116 | < 9 | EGFR Inhibition |

| 1a | MCF-7 | 0.05 ± 0.01 | Antiproliferative |

| 2b | Various | 0.002–0.010 | Tubulin Inhibition |

The biological activity of 1-amino-3-(2-bromothiophen-3-yl)propan-2-one can be attributed to several mechanisms:

- EGFR Inhibition : Compounds with thiophene moieties often target the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer cell proliferation.

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives demonstrate antioxidant properties by scavenging ROS, which can lead to reduced oxidative stress in cells.

Study on Anticancer Activity

A study conducted on a series of thiophene derivatives demonstrated that certain compounds exhibited potent anticancer activities, particularly against breast and colon cancer cell lines. The compound 16e showed an IC50 value of less than 9 μM in the HCT116 cell line, indicating strong antiproliferative properties.

In Silico Studies

Computational studies have been employed to predict the binding affinity of 1-amino-3-(2-bromothiophen-3-yl)propan-2-one to various targets. Molecular docking studies revealed favorable interactions with EGFR and tubulin, supporting experimental findings on its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.